

3-(Trifluoromethoxy)phenylacetonitrile CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

3-

Compound Name: (Trifluoromethoxy)phenylacetonitrile

e

Cat. No.: B017178

[Get Quote](#)

An In-depth Technical Guide to **3-(Trifluoromethoxy)phenylacetonitrile** for Advanced Research

Abstract

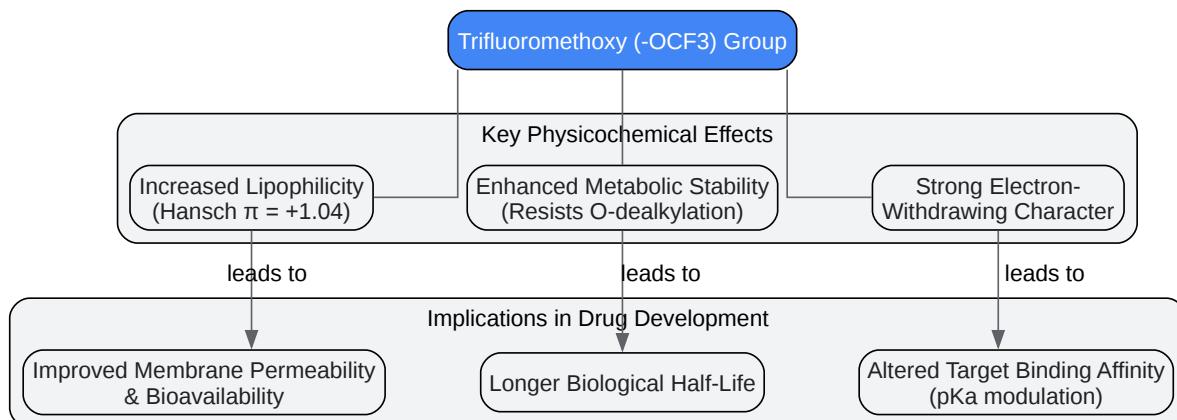
This technical guide provides a comprehensive overview of **3-(Trifluoromethoxy)phenylacetonitrile**, a fluorinated aromatic nitrile of significant interest to the pharmaceutical and agrochemical research sectors. The document details its core physicochemical properties, spectral characteristics, and established synthetic pathways. A central focus is placed on the unique influence of the trifluoromethoxy (-OCF₃) group, which imparts enhanced lipophilicity, metabolic stability, and electron-withdrawing properties, making this compound a valuable intermediate for drug discovery and materials science.[1][2] The guide further explores the compound's chemical reactivity, potential applications as a building block, and critical safety and handling protocols for laboratory use. This document is intended to serve as a key resource for researchers, chemists, and drug development professionals leveraging this versatile molecule in their work.

Compound Identification and Core Properties

3-(Trifluoromethoxy)phenylacetonitrile is an aromatic organic compound distinguished by a trifluoromethoxy substituent at the meta-position of a phenylacetonitrile core.

- CAS Number: 108307-56-8[3][4]
- IUPAC Name: 2-[3-(Trifluoromethoxy)phenyl]acetonitrile[5]
- Synonyms: 3-(Trifluoromethoxy)benzyl cyanide[5]
- Molecular Formula: C₉H₆F₃NO[3][4]
- Molecular Weight: 201.15 g/mol [3]

Physicochemical Data


The integration of the trifluoromethoxy group significantly influences the physical properties of the parent phenylacetonitrile structure. The data below is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Weight	201.15 g/mol	[3]
Appearance	Colorless to light yellow liquid	[6]
Boiling Point	224.2 ± 35.0 °C (Predicted)	[6]
Density	1.289 ± 0.06 g/cm ³ (Predicted)	[6]
Refractive Index	1.448	[6]
Storage	Sealed in dry, Room Temperature	[6]

The Trifluoromethoxy Group: A "Pseudo-Halogen" in Drug Design

The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal chemistry, often referred to as a "super-halogen" or "pseudo-halogen".[1] Its properties are distinct from the simple methoxy (-OCH₃) analogue, providing strategic advantages in developing bioactive molecules.

- Enhanced Lipophilicity: The -OCF₃ group is significantly more lipophilic than a methoxy group. This property can enhance a molecule's ability to cross biological membranes, potentially improving its absorption, distribution, and in vivo uptake.[1][2]
- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism, particularly O-dealkylation by cytochrome P450 enzymes.[2] This increased stability can lead to a longer biological half-life for drug candidates.
- Strong Electron-Withdrawing Nature: With its high electronegativity, the -OCF₃ group acts as a potent electron-withdrawing group, influencing the electronic properties of the aromatic ring and affecting the pKa of nearby functional groups.[1]

[Click to download full resolution via product page](#)

Influence of the -OCF₃ group on drug properties.

Synthesis and Manufacturing Routes

The synthesis of arylacetonitriles is a well-established field in organic chemistry. For **3-(Trifluoromethoxy)phenylacetonitrile**, the primary strategies involve introducing the cyano group onto a pre-functionalized benzene ring.

General Synthetic Strategies

Common methods for synthesizing aryl nitriles that are applicable to this compound include:

- Nucleophilic Substitution: The most direct route involves the reaction of 3-(trifluoromethoxy)benzyl halide (chloride or bromide) with a cyanide salt, such as sodium or potassium cyanide. This is a standard SN2 reaction.
- Sandmeyer Reaction: Starting from 3-(trifluoromethoxy)aniline, a diazonium salt can be formed and subsequently reacted with a copper(I) cyanide catalyst to install the nitrile group.
- Dehydration of Aldoximes: 3-(Trifluoromethoxy)benzaldehyde can be converted to its corresponding aldoxime, which is then dehydrated using various reagents to yield the nitrile. [7]
- Transition Metal-Catalyzed Cyanation: Modern methods involve the palladium or copper-catalyzed cyanation of aryl halides or triflates, though this is more common for directly attaching the nitrile to the ring rather than the benzylic position.[8]

Example Protocol: Cyanation of 3-(Trifluoromethoxy)benzyl Chloride

This protocol is a representative method based on standard nucleophilic substitution reactions for nitrile synthesis.[9]

Step 1: Reaction Setup

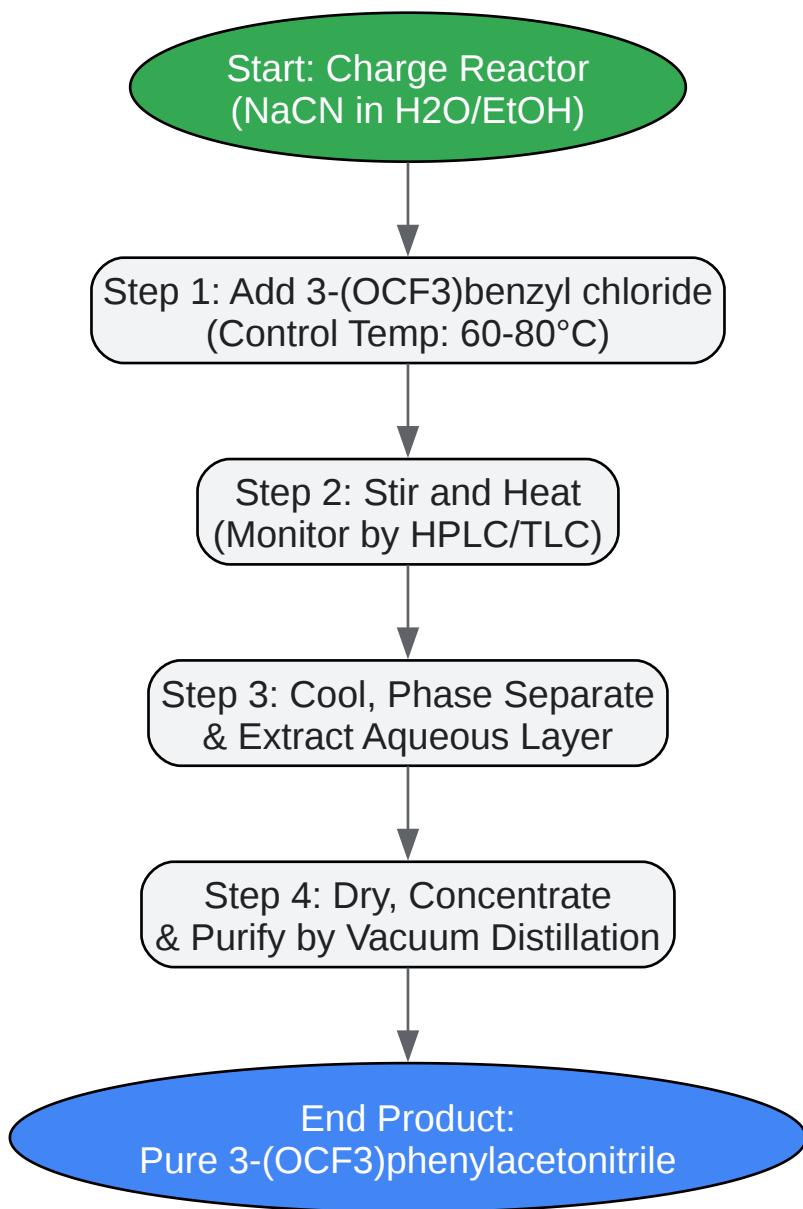
- A three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
- The flask is charged with a solution of sodium cyanide (NaCN) in a suitable solvent mixture, such as water and ethanol.

Step 2: Reagent Addition

- 3-(Trifluoromethoxy)benzyl chloride is added dropwise to the stirred NaCN solution.

- The temperature is carefully controlled, as the reaction is exothermic. A typical reaction temperature is maintained between 60-80 °C.

Step 3: Reaction Monitoring


- The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting benzyl chloride.

Step 4: Work-up and Isolation

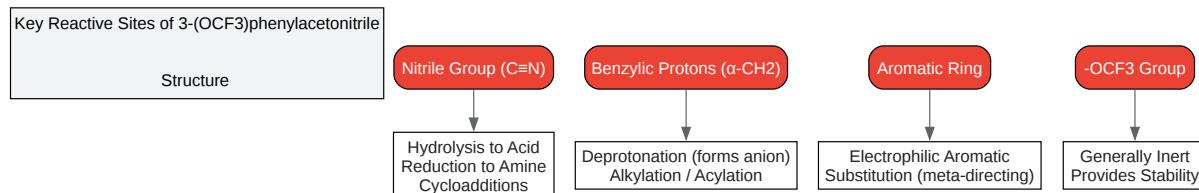
- Upon completion, the reaction mixture is cooled to room temperature.
- The organic layer is separated. The aqueous layer is typically extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any remaining product.
- The combined organic layers are washed with water and brine, then dried over an anhydrous salt like magnesium sulfate.

Step 5: Purification

- The solvent is removed under reduced pressure (rotary evaporation).
- The crude product is purified by vacuum distillation to yield pure **3-(Trifluoromethoxy)phenylacetonitrile**.

[Click to download full resolution via product page](#)

Workflow for nitrile synthesis via substitution.


Spectral Data Analysis

- Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the primary functional groups. The NIST gas-phase IR spectrum for this compound shows characteristic peaks.[4] Key expected absorptions include:
 - C≡N Stretch: A sharp, medium-intensity peak around 2250 cm⁻¹, characteristic of the nitrile group.

- C-F Stretch: Strong, broad absorptions in the 1100-1300 cm^{-1} region, indicative of the trifluoromethoxy group.
- C-O Stretch: A strong peak associated with the aryl ether linkage, typically around 1250-1200 cm^{-1} .
- Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
- Aromatic C=C Bending: Peaks in the 1450-1600 cm^{-1} region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show two main regions of interest. The aromatic region (around 7.0-7.5 ppm) will display a complex multiplet pattern corresponding to the four protons on the substituted benzene ring. A singlet corresponding to the two benzylic protons (-CH₂CN) would appear further upfield, likely in the 3.7-4.0 ppm range.
 - ^{13}C NMR: The carbon spectrum will show distinct signals for the nitrile carbon (~117 ppm), the benzylic carbon (~30-40 ppm), and multiple signals for the aromatic carbons. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
 - ^{19}F NMR: A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

Reactivity and Applications

3-(Trifluoromethoxy)phenylacetonitrile is a versatile synthetic intermediate due to its multiple reactive sites.

[Click to download full resolution via product page](#)

Logical diagram of compound reactivity.

- **Nitrile Group Transformations:** The cyano group is a precursor to several other functionalities. It can be hydrolyzed under acidic or basic conditions to form 3-(trifluoromethoxy)phenylacetic acid or its corresponding amide. It can also be reduced using agents like LiAlH_4 or catalytic hydrogenation to produce 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine.
- **Benzylic Carbon Reactivity:** The protons on the carbon adjacent to the nitrile group (the benzylic position) are acidic due to resonance stabilization from both the nitrile and the aromatic ring. This position can be deprotonated with a suitable base to form a stabilized carbanion, which can then act as a nucleophile in various alkylation and condensation reactions.
- **Aromatic Ring Substitution:** The trifluoromethoxy group is deactivating and meta-directing for electrophilic aromatic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the 5-position of the ring, and to a lesser extent, the 2- or 4-positions.
- **Applications:** Given these properties, the primary application of this compound is as a key building block in the synthesis of more complex molecules. It is particularly valuable in the development of:

- Pharmaceuticals: As an intermediate for active pharmaceutical ingredients (APIs) where the trifluoromethoxy group is desired for its metabolic stability and lipophilicity.[10]
- Agrochemicals: Used in the synthesis of pesticides and herbicides where enhanced efficacy and environmental persistence are required.
- Materials Science: Explored for creating advanced polymers and materials with enhanced thermal and chemical resistance.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-(Trifluoromethoxy)phenylacetonitrile** is not available in the search results, data from closely related fluorinated phenylacetonitriles can be used to infer its hazard profile.[11][12] Organic nitriles, especially benzyl cyanides, should be handled with caution.

- Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. [12][13] It is also likely to cause skin and serious eye irritation.[12][13]
- Handling Precautions:
 - Use only in a well-ventilated area, preferably in a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
 - Avoid breathing vapors or mist.
 - Do not eat, drink, or smoke when using this product.
 - Wash hands thoroughly after handling.
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
- Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[6\]](#) Keep away from heat, sparks, and open flames.

Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-(Trifluoromethoxy)phenylacetonitrile stands out as a highly functionalized and valuable intermediate for chemical synthesis. The strategic placement of the trifluoromethoxy group provides a unique combination of lipophilicity, metabolic stability, and electronic influence that is highly sought after in the design of modern pharmaceuticals and agrochemicals. Its versatile reactivity, stemming from the nitrile, benzylic, and aromatic functionalities, allows for its incorporation into a wide array of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers aiming to leverage its full potential in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. 3-(Trifluoromethoxy)phenylacetonitrile [webbook.nist.gov]
- 5. pschemicals.com [pschemicals.com]

- 6. 3-(TRIFLUOROMETHOXY)PHENYLACETONITRILE CAS#: 108307-56-8
[chemicalbook.com]
- 7. Organic Acid to Nitrile: A Chemoenzymatic Three-Step Route - PMC
[pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Nitrile [en.hightfine.com]
- 10. chemimpex.com [chemimpex.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [3-(Trifluoromethoxy)phenylacetonitrile CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017178#3-trifluoromethoxy-phenylacetonitrile-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

